molecular formula C13H20N4 B2479317 2-[4-(3-Methylbut-2-enyl)piperazin-1-yl]pyrimidine CAS No. 2320821-41-6

2-[4-(3-Methylbut-2-enyl)piperazin-1-yl]pyrimidine

Cat. No. B2479317
M. Wt: 232.331
InChI Key: BVYAUGVKWAYCEM-UHFFFAOYSA-N
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Description

“2-[4-(3-Methylbut-2-enyl)piperazin-1-yl]pyrimidine” is a chemical compound that belongs to the class of piperazine derivatives . Piperazine derivatives have been studied extensively due to their wide range of biological activities .


Synthesis Analysis

The synthesis of piperazine derivatives, including “2-[4-(3-Methylbut-2-enyl)piperazin-1-yl]pyrimidine”, often involves a multi-step procedure . The structures of the synthesized compounds are usually characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of “2-[4-(3-Methylbut-2-enyl)piperazin-1-yl]pyrimidine” can be analyzed using various computational methods. In silico docking and molecular dynamics simulations can provide insights into the compound’s interactions with its target proteins .


Chemical Reactions Analysis

The chemical reactions involving “2-[4-(3-Methylbut-2-enyl)piperazin-1-yl]pyrimidine” can be complex and depend on the specific conditions and reagents used. For example, some piperazine derivatives have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(3-Methylbut-2-enyl)piperazin-1-yl]pyrimidine” can be determined using various experimental and computational methods. For example, its density, melting point, boiling point, flash point, and refractive index can be measured .

Future Directions

The future research directions for “2-[4-(3-Methylbut-2-enyl)piperazin-1-yl]pyrimidine” could include further exploration of its biological activities, optimization of its synthesis process, and investigation of its potential applications in various fields, such as medicine and pharmacology .

properties

IUPAC Name

2-[4-(3-methylbut-2-enyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-12(2)4-7-16-8-10-17(11-9-16)13-14-5-3-6-15-13/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYAUGVKWAYCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCN(CC1)C2=NC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Methylbut-2-en-1-yl)piperazin-1-yl]pyrimidine

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